molecular formula C11H8BrNO2 B1374991 3-Amino-4-bromo-2-naphthoic acid CAS No. 5043-27-6

3-Amino-4-bromo-2-naphthoic acid

Cat. No. B1374991
CAS RN: 5043-27-6
M. Wt: 266.09 g/mol
InChI Key: SKRCUYLIHAOELJ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-naphthoic acid is a derivative of naphthalene . It contains an amino group (-NH2), a bromo group (-Br), and a carboxylic acid group (-COOH) attached to the naphthalene ring . The molecular formula of this compound is C11H8BrNO2 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-bromo-2-naphthoic acid can be represented by the SMILES string C1=CC=C2C(=C1)C=C(C(=C2Br)N)C(O)=O . This indicates the positions of the bromo, amino, and carboxylic acid groups on the naphthalene ring .


Physical And Chemical Properties Analysis

3-Amino-4-bromo-2-naphthoic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Aminations of Bromo-Naphthyridines

Research by Czuba and Woźniak (2010) on the aminations of bromo-naphthyridines, including 3-bromo- and 4-bromo-1,6-naphthyridine, has shown the formation of mixtures of amino derivatives through potassium amide in liquid ammonia. This method also applies to chloro derivatives and is indicative of the versatile reactions 3-Amino-4-bromo-2-naphthoic acid can undergo (Czuba & Woźniak, 2010).

Analytical Applications

Datta (1957) explored the use of derivatives of 2-Hydroxy-3-naphthoic acid, including bromo derivatives, for the gravimetric determination of thorium and zirconium. This indicates potential analytical applications of 3-Amino-4-bromo-2-naphthoic acid in the determination and separation of these metals (Datta, 1957).

Synthesis Pathways

Stapleton and White (1952) described methods for synthesizing amino-naphthoic acids, providing insight into possible synthetic routes for 3-Amino-4-bromo-2-naphthoic acid. Their research highlights the versatility and adaptability of the compound in various chemical syntheses (Stapleton & White, 1952).

Dye and Pigment Applications

Talavdekar and Venkataraman (1950) studied the bromination of derivatives of 2-hydroxy-3-naphthoic acid for use in azoic dyes. This research suggests potential applications of 3-Amino-4-bromo-2-naphthoic acid in the textile industry, particularly in the creation of dyes and pigments (Talavdekar & Venkataraman, 1950).

Metal Ion Complexes

Decker and Frye (1966) investigated the complexes of aromatic amino acids, including 2-amino-3-naphthoic acid. Their findings suggest potential applications in coordination chemistry and the formation of stable complexes, which could be relevant for 3-Amino-4-bromo-2-naphthoic acid (Decker & Frye, 1966).

Supramolecular Assemblies

Pang et al. (2015) explored the weak interactions in crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers. Their research on supramolecular assemblies suggests that 3-Amino-4-bromo-2-naphthoic acid could play a role in the formation of complex molecular structures (Pang et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

3-amino-4-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRCUYLIHAOELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-2-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Adcock, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… of 3-amino-4-bromo-2-naphthoic acid, mp 236-238" (decomp.) (Found: C, 50.2; H, 3.1; N, 5.4. Cl1H,BrNO2 requires C, 49.7; H, 3.0; N, 5.374,). 3-Amino-4-bromo-2-naphthoic acid (3.33 g…
Number of citations: 38 www.publish.csiro.au
SW Hansen, MN Erichsen, B Fu… - Journal of Medicinal …, 2016 - ACS Publications
… (20) The synthesis of 1h (Scheme 2) commenced by regioselective bromination of 3-amino-2-naphthoic acid (16) to give 3-amino-4-bromo-2-naphthoic acid (17) in 89%. Subsequent …
Number of citations: 15 pubs.acs.org

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